molecular formula C9H12N2O3S B2817687 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2305468-63-5

2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2817687
CAS RN: 2305468-63-5
M. Wt: 228.27
InChI Key: RXWUYKWGJQPLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as AMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMT is a thiazole derivative that contains both carboxylic acid and amide functional groups, making it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have antioxidant activity and can scavenge free radicals. The compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. The compound can be easily synthesized and can be modified to incorporate different functional groups, making it a useful tool for studying a variety of biochemical and physiological processes. However, one limitation of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new derivatives of the compound that have improved solubility and bioavailability. Another area of interest is the study of the compound's potential applications in cancer research, as it has been shown to have anti-tumor properties in some studies. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid and its potential applications in treating inflammatory diseases and other conditions.

Synthesis Methods

2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylthiazole with ethyl acetoacetate, followed by the addition of acetic anhydride to form the corresponding acetamide. The final step involves the hydrolysis of the acetamide to yield 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(1-acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4(10-6(3)12)8-11-7(9(13)14)5(2)15-8/h4H,1-3H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWUYKWGJQPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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